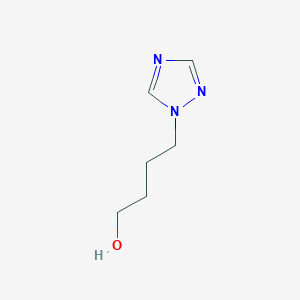
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would involve a basic overview of the compound, including its molecular formula and molecular weight. It might also include information on what the compound is used for, if that information is available.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This would involve a detailed look at the structure of the molecule. This could include information on the types of bonds in the molecule, its shape, and any interesting structural features.Chemical Reactions Analysis
This would involve a look at how the compound reacts with other substances. This could include information on what types of reactions it undergoes, what products are formed, and under what conditions these reactions occur.Physical And Chemical Properties Analysis
This would involve a look at the physical and chemical properties of the compound. This could include information on its melting point, boiling point, solubility, and other relevant properties.Applications De Recherche Scientifique
1. Antagonist for Neurokinin Receptors
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide is a derivative of benzamide used as an antagonist for neurokinin receptors, NK1/NK2. It has been explored for treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
2. Fluorescent Probes for Metal Ions
The compound has been utilized in the development of fluorescent probes for metal ions. Specifically, structural isomers of 2-aminobenzamide, including derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, have been used as probes for detecting Cd2+ and Zn2+ ions (Xu et al., 2014).
3. Antimicrobial Properties
Synthesized derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have shown promising antimicrobial properties. These compounds, particularly those with a fluorine atom in the benzoyl group, exhibit significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).
4. PET Imaging of σ Receptors
The compound is a potential ligand for positron emission tomography (PET) imaging of σ receptors. Derivatives of N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide have been developed for this purpose, showing high affinity and selectivity for σ receptors, making them suitable for PET imaging studies (Shiue et al., 1997).
5. Synthesis of Fluorescent Aminonaphthalic Anhydrides
In a recent study, N-fluorobenzamide derivatives, including N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide, were used in the formal [4+2] cycloaddition reaction with maleic anhydride. This process produced fluorescent 1-amino-2,3-naphthalic anhydrides, which can be transformed into a variety of naphthalimides with similar fluorescent features (Lu et al., 2022).
Safety And Hazards
This would involve a look at any safety concerns associated with the compound. This could include information on its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Orientations Futures
This would involve a look at what future research could be done with the compound. This could include potential applications, areas where more research is needed, and any upcoming studies involving the compound.
Please note that the availability of this information can vary depending on the compound . For some compounds, especially those that are less well-studied, some of this information may not be available. In such cases, it may be necessary to conduct further research or experiments to fully understand the compound.
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFIOWCWKFJBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)



![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1357369.png)


![Imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B1357386.png)


![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)

